

Application of 1,2-Palmitate-3-elaidate in Developing Disease Models

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Compound of Interest

Compound Name: 1,2-Palmitate-3-elaidate

Cat. No.: B1623491

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct research on the specific triglyceride **1,2-Palmitate-3-elaidate** (PE) is limited. The following application notes and protocols are based on the well-documented effects of its constituent fatty acids: palmitic acid (a saturated fatty acid) and elaidic acid (a trans-unsaturated fatty acid). It is hypothesized that PE, as a triglyceride, will be metabolized to release these fatty acids, thereby inducing cellular and physiological effects relevant to various disease states. The provided information serves as a guide for researchers to explore the potential of PE in developing in vitro and in vivo models of metabolic diseases.

Introduction

1,2-Palmitate-3-elaidate (PE) is a mixed-acid triglyceride containing two molecules of palmitic acid and one molecule of elaidic acid. Palmitic acid is the most common saturated fatty acid in the human body and diet, while elaidic acid is the most abundant trans fatty acid, commonly found in partially hydrogenated vegetable oils.^[1] Both fatty acids have been independently implicated in the pathogenesis of several metabolic diseases. Therefore, PE represents a valuable tool for researchers aiming to model the complex interplay of different dietary fats in disease development.

This document provides detailed application notes and experimental protocols for utilizing PE in the development of disease models for insulin resistance, endothelial dysfunction, and atherosclerosis.

Disease Models

Insulin Resistance and Type 2 Diabetes

Rationale: High levels of circulating free fatty acids, particularly saturated fatty acids like palmitate, are known to induce insulin resistance in skeletal muscle, adipose tissue, and the liver.[2][3][4] Palmitate can interfere with insulin signaling pathways, leading to decreased glucose uptake and utilization.[3] Elaidic acid has also been shown to contribute to adverse lipid profiles associated with metabolic diseases. The combination of these fatty acids in PE can be used to model the lipotoxic effects of a diet high in both saturated and trans fats.

Applications:

- Investigating the molecular mechanisms of lipotoxicity-induced insulin resistance.
- Screening for therapeutic compounds that can ameliorate the negative effects of PE on insulin sensitivity.
- Studying the differential effects of various fatty acid combinations on glucose metabolism.

Endothelial Dysfunction and Atherosclerosis

Rationale: Endothelial dysfunction is an early event in the development of atherosclerosis. Palmitic acid has been shown to induce endothelial dysfunction by promoting inflammation, oxidative stress, and apoptosis in endothelial cells.[5][6][7][8] It can activate pro-inflammatory signaling pathways such as NF- κ B.[5][6] Elaidic acid has been linked to adverse blood lipid profiles, a major risk factor for atherosclerosis.[9] An in vitro model using palmitic and oleic acids has been successfully used to simulate atherosclerosis in vascular smooth muscle cells.[10] PE can be used to model the initial stages of atherosclerosis by inducing an inflammatory and dysfunctional phenotype in endothelial cells.

Applications:

- Modeling the early stages of atherosclerosis in vitro.

- Studying the role of specific fatty acids in promoting vascular inflammation and plaque formation.
- Evaluating the efficacy of anti-inflammatory and anti-atherosclerotic drugs.

Data Presentation

The following tables summarize the quantitative data on the effects of palmitic acid and elaidic acid from various studies.

Table 1: Effects of Palmitic Acid on Cellular Models

| Cell Type | Concentration | Duration | Effect | Reference |
|----------------|---------------|------------|--|-----------|
| Rat Adipocytes | 1 mM | 4 hours | 4.4-fold stimulation of glucose transport with insulin (vs. 8.8-fold in control) | [11] |
| HUVECs | 0.5 mM | 48 hours | 1.7-fold increase in long-chain acyl-CoA content | [6][7] |
| HUVECs | 0.5 mM | 48 hours | 26% decrease in ATP/ADP ratio | [6][7] |
| HUVECs | 0.5 mM | 48 hours | 34% inhibition of cell proliferation | [6][7] |
| HUVECs | 0.5 mM | 48 hours | 3.2-fold increase in caspase-3 activity | [6][7] |
| C2C12 Myotubes | 0.25-0.75 mM | ≥ 16 hours | Decreased insulin-stimulated pAkt expression and glucose uptake | [3] |

Table 2: Effects of Elaidic Acid on Cellular Models

| Cell Type | Concentration | Duration | Effect | Reference |
|---------------|---------------|---------------|--|-----------|
| HepG2 Cells | Not specified | Not specified | Up-regulation of cholesterol synthesis proteins | [9] |
| Not specified | Not specified | Not specified | Poor inhibitor of PAF-induced platelet aggregation | [1] |

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in C2C12 Myotubes

Objective: To induce an insulin-resistant state in differentiated C2C12 myotubes using **1,2-Palmitate-3-elaidate**.

Materials:

- C2C12 myoblasts
- DMEM with high glucose
- Fetal Bovine Serum (FBS)
- Horse Serum (HS)
- Penicillin-Streptomycin
- **1,2-Palmitate-3-elaidate** (PE)
- Bovine Serum Albumin (BSA), fatty acid-free

- Insulin
- Glucose uptake assay kit (e.g., 2-NBDG)

Procedure:

- Cell Culture and Differentiation:
 - Culture C2C12 myoblasts in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
 - Once confluent, induce differentiation by switching to DMEM with 2% HS and 1% Penicillin-Streptomycin for 4-6 days.
- Preparation of PE-BSA Complex:
 - Prepare a 10 mM stock solution of PE in ethanol.
 - Prepare a 10% (w/v) BSA solution in serum-free DMEM.
 - Warm both solutions to 37°C.
 - Slowly add the PE stock solution to the BSA solution while stirring to achieve a final desired molar ratio (e.g., 4:1 PE:BSA) and concentration (e.g., 0.5 mM PE).
 - Incubate at 37°C for 1 hour to allow complex formation.
- Induction of Insulin Resistance:
 - Treat differentiated C2C12 myotubes with the PE-BSA complex (or BSA alone as a control) for 16-24 hours.
- Assessment of Insulin Resistance:
 - Following treatment, starve the cells in serum-free DMEM for 2-4 hours.
 - Stimulate the cells with 100 nM insulin for 30 minutes.
 - Measure glucose uptake using a fluorescent glucose analog like 2-NBDG according to the manufacturer's protocol. A significant decrease in insulin-stimulated glucose uptake in PE-

treated cells compared to control cells indicates insulin resistance.

Protocol 2: Induction of Endothelial Dysfunction in HUVECs

Objective: To induce an inflammatory and dysfunctional phenotype in Human Umbilical Vein Endothelial Cells (HUVECs) using **1,2-Palmitate-3-elaidate**.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- **1,2-Palmitate-3-elaidate** (PE)
- Bovine Serum Albumin (BSA), fatty acid-free
- TNF- α (positive control)
- Reagents for qPCR (for inflammatory markers like VCAM-1, ICAM-1)
- Reagents for NF- κ B activation assay (e.g., immunofluorescence or Western blot for p65 nuclear translocation)

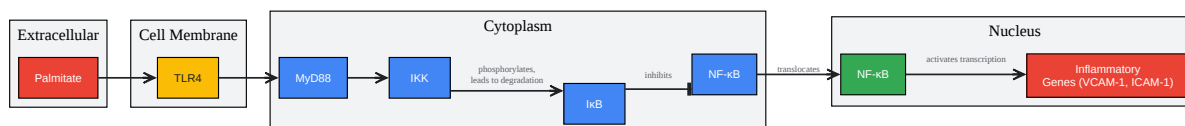
Procedure:

- Cell Culture:
 - Culture HUVECs in EGM-2. Use cells at a low passage number (P3-P6).
- Preparation of PE-BSA Complex:
 - Prepare the PE-BSA complex as described in Protocol 1, using EGM-2 without growth factors as the base medium. A final concentration of 0.2-0.5 mM PE is recommended.
- Induction of Endothelial Dysfunction:

- Treat HUVECs with the PE-BSA complex (or BSA alone as a control) for 24-48 hours.
- Assessment of Endothelial Dysfunction:
 - Inflammatory Gene Expression: Extract RNA from treated cells and perform qPCR to measure the expression of inflammatory markers such as VCAM-1, ICAM-1, and E-selectin.
 - NF- κ B Activation: Fix and permeabilize the cells. Stain for the p65 subunit of NF- κ B and a nuclear counterstain (e.g., DAPI). Analyze by fluorescence microscopy for nuclear translocation of p65. Alternatively, perform Western blotting on nuclear and cytoplasmic fractions.

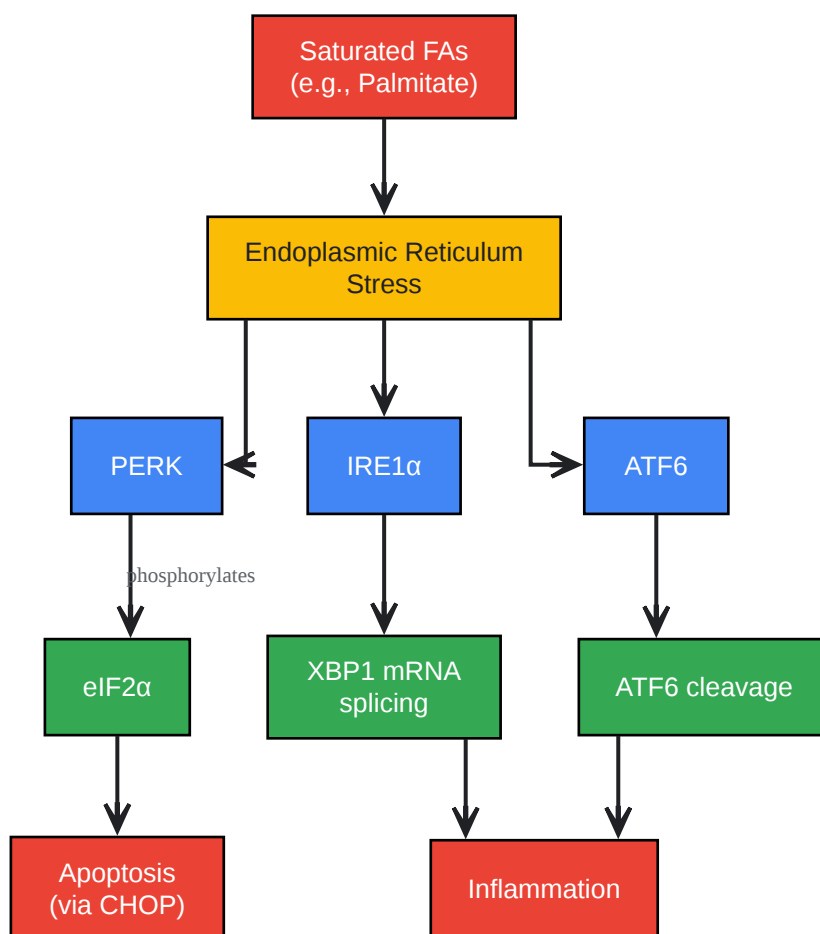
Visualization of Pathways and Workflows

Signaling Pathways



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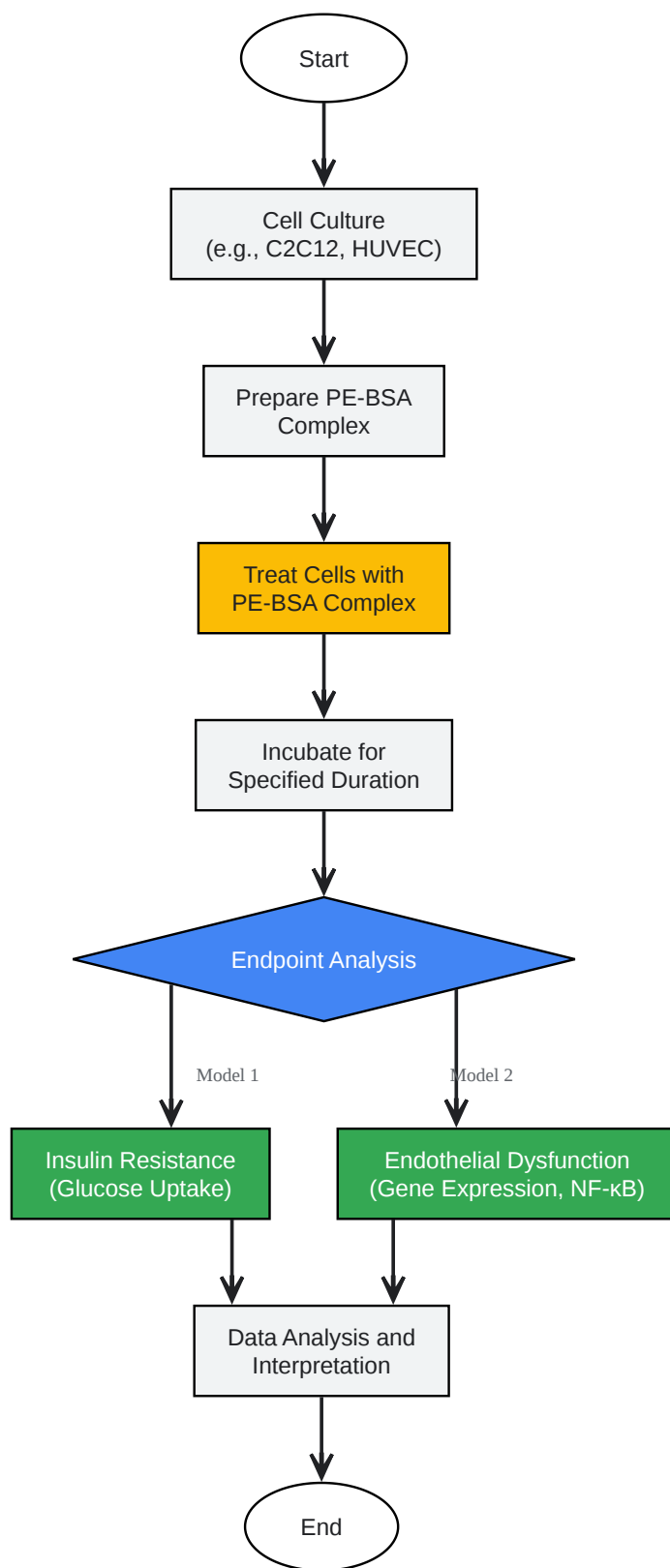
Caption: Palmitate-induced pro-inflammatory signaling pathway.



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Caption: Unfolded Protein Response (UPR) induced by saturated fatty acids.

Experimental Workflow



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Caption: General experimental workflow for in vitro disease modeling.

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